Phthalic-13C6 Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 Acid can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by hydrolysis of the resulting phthalic anhydride . The reaction typically involves the use of potassium permanganate or potassium dichromate as oxidizing agents under acidic conditions .
Industrial Production Methods
In an industrial setting, this compound is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, which is then hydrolyzed to yield this compound . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 Acid undergoes typical reactions of carboxylic acids and aromatic compounds. These include:
Oxidation: Conversion to phthalic anhydride at elevated temperatures.
Reduction: Reduction with sodium amalgam to form 1,3-cyclohexadiene derivatives.
Substitution: Aromatic substitution reactions, although the presence of carboxylic groups makes further functionalization challenging.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Sodium amalgam.
Catalysts: Sulfuric acid for esterification reactions.
Major Products
Phthalic Anhydride: Formed by dehydration of this compound.
Phthalate Esters: Formed by esterification with alcohols.
Scientific Research Applications
Phthalic-13C6 Acid is widely used in various fields of scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of plasticizers and other industrial chemicals.
Mechanism of Action
Phthalic-13C6 Acid exerts its effects primarily through its interaction with various molecular targets. It binds to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RXRs), modulating the transcription of target genes involved in lipid metabolism and cellular differentiation . This interaction influences various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Phthalic-13C6 Acid can be compared with other isotopically labeled compounds and similar aromatic dicarboxylic acids:
Adipic-13C6 Acid: Another isotopically labeled compound used in similar research applications.
Phthalic Anhydride: A closely related compound used in the production of plasticizers.
Isophthalic Acid and Terephthalic Acid: Isomers of Phthalic Acid with different positions of carboxylic groups, used in the production of polyesters.
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies.
Properties
CAS No. |
1313734-99-4 |
---|---|
Molecular Formula |
C₂¹³C₆H₆O₄ |
Molecular Weight |
172.09 |
Synonyms |
1,2-Benzene-1,2,3,4,5,6-13C6-dicarboxylic Acid; |
Origin of Product |
United States |
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